Odor Threshold Comparison: 12-Methyltridecanal vs. 14-Methylpentadecanal in Cheese Matrices
12-Methyltridecanal demonstrates superior olfactory potency compared to its closest branched-chain homolog, 14-methylpentadecanal. In ripe Gouda-type cheese analysis, the concentration of 12-methyltridecanal was 49.5 μg/kg, substantially higher than the 3.2 μg/kg measured for 14-methylpentadecanal [1]. This 15.5-fold concentration difference directly translates to a significantly greater contribution to the overall cheese aroma profile.
| Evidence Dimension | Concentration in ripe Gouda-type cheese |
|---|---|
| Target Compound Data | 49.5 μg/kg |
| Comparator Or Baseline | 14-Methylpentadecanal: 3.2 μg/kg |
| Quantified Difference | 15.5-fold higher concentration |
| Conditions | Quantitation in volatile fraction of ripe Gouda-type cheese via GC-MS analysis (Inagaki et al., 2015). |
Why This Matters
This concentration differential establishes 12-methyltridecanal, not its longer-chain homolog, as the quantitatively dominant methyl-branched aldehyde contributing to the characteristic aroma of aged Gouda, directly informing compound selection for cheese flavor formulation.
- [1] Inagaki S, Fujikawa S, Wada Y, Kumazawa K. Identification of the possible new odor-active compounds '12-methyltridecanal and its analogs' responsible for the characteristic aroma of ripe Gouda-type cheese. Biosci Biotechnol Biochem. 2015;79(12):2050-2056. (Data extracted from Table of identified compounds). View Source
